2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one
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Overview
Description
2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one is an organic compound with a complex structure It is a derivative of phenylpropanone, characterized by the presence of two isopropyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic effects.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: This compound shares structural similarities and is used in similar applications.
Phenylacetone: Another related compound with similar chemical properties and uses.
Uniqueness
2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of isopropyl groups and phenyl rings makes it particularly valuable in certain synthetic and industrial processes.
Properties
CAS No. |
960591-77-9 |
---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H26O/c1-14(2)18-12-9-13-19(15(3)4)20(18)16(5)21(22)17-10-7-6-8-11-17/h6-16H,1-5H3 |
InChI Key |
GBVQRZRQYFHWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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